molecular formula C6H10N2 B7875100 1-ethyl-4-methyl-1H-pyrazole

1-ethyl-4-methyl-1H-pyrazole

Cat. No. B7875100
M. Wt: 110.16 g/mol
InChI Key: OLGOTNLCPQXGLS-UHFFFAOYSA-N
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Description

“1-ethyl-4-methyl-1H-pyrazole” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is similar to 4-methyl-1H-pyrazole, which is active as a synthetic alcohol dehydrogenase inhibitor .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for accessing the pyrazole moiety, including utilizing transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .

Scientific Research Applications

  • Crystallography and Structural Analysis : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure confirmed through X-ray diffraction and various spectroscopic methods. This compound crystallizes in the monoclinic system and shows interesting intermolecular interactions (Viveka et al., 2016).

  • Biological Importance : The study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted its biological significance. The compound was synthesized and characterized, and its structural parameters were compared with theoretical calculations, indicating potential applications in biological research (Viveka et al., 2016).

  • Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its antioxidant susceptibilities, showing promising results in vitro (Naveen et al., 2021).

  • Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, indicating their potential use as antimicrobial agents (Banoji et al., 2022).

  • Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing effective reduction in corrosion rate (Herrag et al., 2007).

  • Anticancer Properties : A study on the design, synthesis, and evaluation of the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole showed that some compounds have superior anti-proliferative activities compared to existing anticancer agents (Jose, 2017).

Safety and Hazards

“1-ethyl-4-methyl-1H-pyrazole” can cause skin irritation and serious eye irritation . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-ethyl-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOTNLCPQXGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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